molecular formula C6H6F3N3O2 B6256876 2-ethyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid CAS No. 1824524-04-0

2-ethyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No. B6256876
CAS RN: 1824524-04-0
M. Wt: 209.13 g/mol
InChI Key: WAIHYDKFXFRDHR-UHFFFAOYSA-N
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Description

Compounds with the trifluoromethyl group (CF3) are often used in pharmaceuticals and agrochemicals due to the unique properties of the CF3 group, such as its high electronegativity and lipophilicity . The 1,2,3-triazole ring is a versatile scaffold in medicinal chemistry, known for its stability and participation in various biological activities .


Synthesis Analysis

The synthesis of compounds with trifluoromethyl groups can be challenging . Common methods for synthesizing similar compounds involve multicomponent reactions, click reactions, and green chemistry approaches .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with a 1,2,3-triazole ring are known to participate in a wide range of biological activities .

Future Directions

The development of new compounds with trifluoromethyl groups and 1,2,3-triazole rings is an active area of research, with potential applications in pharmaceuticals and agrochemicals . Future research may focus on synthesizing new compounds, studying their properties, and exploring their potential applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves the reaction of 2-ethyl-4-(trifluoromethyl)-1H-1,2,3-triazole with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "2-ethyl-4-(trifluoromethyl)-1H-1,2,3-triazole", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2-ethyl-4-(trifluoromethyl)-1H-1,2,3-triazole to a mixture of chloroacetic acid and base in a suitable solvent", "Heat the mixture to reflux for several hours", "Cool the mixture and acidify with hydrochloric acid", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous magnesium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] }

CAS RN

1824524-04-0

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.13 g/mol

IUPAC Name

2-ethyl-5-(trifluoromethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C6H6F3N3O2/c1-2-12-10-3(5(13)14)4(11-12)6(7,8)9/h2H2,1H3,(H,13,14)

InChI Key

WAIHYDKFXFRDHR-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(C(=N1)C(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

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